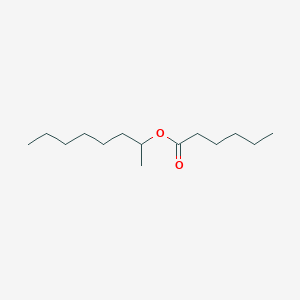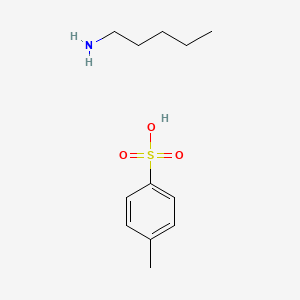
Hexanoic acid, 1-methylheptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 1-methylheptyl ester, also known as 1-methylheptyl hexanoate, is an organic compound with the molecular formula C13H26O2. It is an ester formed from hexanoic acid and 1-methylheptanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 1-methylheptyl ester, can be synthesized through the esterification reaction between hexanoic acid and 1-methylheptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 1-methylheptyl ester, primarily undergoes hydrolysis, reduction, and nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-methylheptanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Nucleophilic Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-methylheptanol.
Reduction: Hexanol and 1-methylheptanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 1-methylheptyl ester, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 1-methylheptyl ester, involves its interaction with specific molecular targets and pathways. In biological systems, esters like this one can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, exerting their effects through interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Hexanoic acid, 1-methylheptyl ester, can be compared with other esters of hexanoic acid, such as:
Hexanoic acid, 1-methylethyl ester: Similar in structure but with a shorter alcohol chain.
Hexanoic acid, methyl ester: Contains a methyl group instead of a longer alkyl chain.
Hexanoic acid, ethyl ester: Contains an ethyl group, making it less hydrophobic compared to 1-methylheptyl ester
These comparisons highlight the unique properties of this compound, such as its longer alkyl chain, which can influence its solubility, reactivity, and applications .
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
octan-2-yl hexanoate |
InChI |
InChI=1S/C14H28O2/c1-4-6-8-10-11-13(3)16-14(15)12-9-7-5-2/h13H,4-12H2,1-3H3 |
Clave InChI |
NHLFXASSHRKDPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)


